Dapiprazole hydrochloride

Overview

Description

Dapiprazole hydrochloride is an alpha-adrenergic blocking agent . It is found in ophthalmic solutions used to reverse mydriasis after an eye examination . The drug is used in the treatment of iatrogenically induced mydriasis produced by adrenergic (phenylephrine) or parasympatholytic (tropicamide) agents .

Molecular Structure Analysis

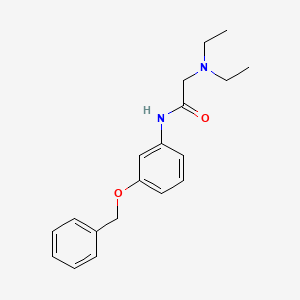

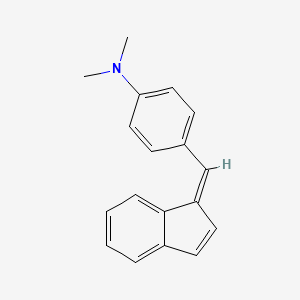

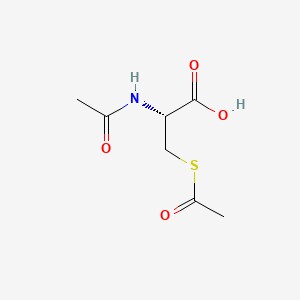

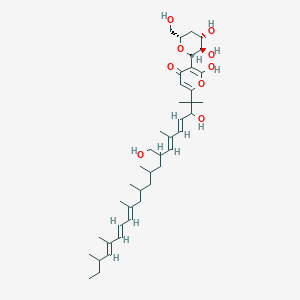

The molecular structure of Dapiprazole hydrochloride is represented by the chemical formula C19H27N5 . Its average weight is 325.4512 and its monoisotopic weight is 325.226645889 .Chemical Reactions Analysis

Dapiprazole hydrochloride is an alpha-adrenergic blocking agent . It produces miosis by blocking the alpha-adrenergic receptors on the dilator muscle of the iris . Dapiprazole produces no significant action on ciliary muscle contraction and thus, there are no changes in the depth of the anterior chamber or the thickness of the lens .Scientific Research Applications

Methods of Application

The drug is administered as eye drops. The standard concentration used is a 0.5% solution, instilled in the eye to counteract the effects of mydriatic agents like phenylephrine or tropicamide .

Results: Studies have shown that dapiprazole effectively returns the pupil size to baseline values within 30 minutes for 67% of the subjects and within one hour for 88% of the subjects, compared to only 7% in the control group .

Treatment of Iatrogenically Induced Mydriasis

Methods of Application

Results: The application of dapiprazole has been shown to be safe and effective in rapidly reversing mydriasis with minimal side effects reported .

Quantitative Analysis in Pharmaceutical Preparations

Methods of Application

A Thermo hypersil C-18 column with a mobile phase consisting of methanol, acetonitrile, and ortho-phosphoric acid is used. The flow rate is set at 0.8 mL/min, and the effluents are monitored at 243 nm .

Results

The method provides a linear detector response for concentrations ranging from 20-120 μg/mL, with a limit of detection at 0.5 μg/mL and a limit of quantification at 1.6 μg/mL. The percentage assay of Dapiprazole is reported to be 99.94% .

Research on Alpha-Adrenergic Blocking Properties

Results

Development of Ophthalmic Solutions

Results

Educational Use in Optometry Training

Results

Restoration of Accommodative Amplitude

Methods of Application

Results: The application of dapiprazole not only induces miosis but also has a direct effect on accommodation, which contributes to the restoration of accommodative amplitude .

Influence on Eye Color and Pupillary Constriction

Methods of Application

Results: It has been observed that individuals with brown irides may experience a slightly slower rate of pupillary constriction compared to individuals with blue or green irides .

Miotic Effect Without Significant Change in Anterior Chamber Depth

Methods of Application

Results: The miotic effect is achieved without significant alterations to the anterior chamber or lens, which is beneficial for certain therapeutic procedures .

Neuroprotective Studies

Methods of Application

Results: Preliminary results suggest that dapiprazole may help reduce the extent of neuronal damage, but further research is needed to confirm these findings and determine appropriate dosages for humans .

Investigation of Adrenergic Receptor Antagonism

Methods of Application

Results: Findings contribute to a deeper understanding of the drug’s action and potential use in other therapeutic areas beyond ophthalmology .

Ocular Hypertension Treatment Research

Methods of Application

Results: While dapiprazole primarily affects the iris muscles, its impact on intraocular pressure is being studied to determine if it can be an effective treatment option .

properties

IUPAC Name |

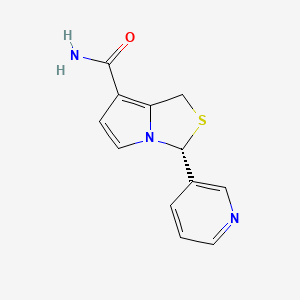

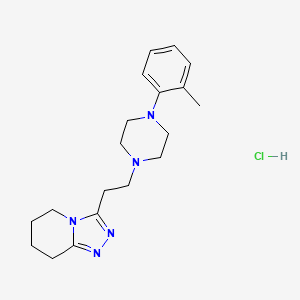

3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5.ClH/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19;/h2-3,6-7H,4-5,8-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIODNPFQZIHCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048669 | |

| Record name | Dapiprazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dapiprazole hydrochloride | |

CAS RN |

72822-13-0 | |

| Record name | Dapiprazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72822-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapiprazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapiprazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPIPRAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9UJN1I0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.